TLK2 Kinase Inhibition: 5-Acetyloxindole Core Delivers 1.6-Fold Potency Enhancement Over Unsubstituted Parent Scaffold
In a systematic TLK2 inhibitor optimization study, switching the core scaffold to 5-acetyloxindole (compounds 26-32 series) yielded compound 27 with TLK2 IC50 = 150 nM, representing a 1.6-fold potency improvement over the original unsubstituted oxindole starting point which showed TLK2 IC50 = 240 nM [1]. This enhancement was attributed to favorable interactions of the C5 acetyl group within the kinase ATP binding site.
| Evidence Dimension | Kinase inhibition potency (TLK2 IC50) |
|---|---|
| Target Compound Data | 150 nM (5-acetyloxindole derivative 27) |
| Comparator Or Baseline | 240 nM (original oxindole starting point 1) |
| Quantified Difference | 1.6-fold improvement in potency (37.5% reduction in IC50) |
| Conditions | Biochemical kinase inhibition assay; TLK2 |
Why This Matters
For kinase tool compound development and SAR campaigns, the 1.6-fold potency gain translates to lower compound consumption in assays and improved target engagement at equivalent concentrations, directly impacting experimental design and cost-efficiency.
- [1] Asquith CRM, et al. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. bioRxiv. 2023 Dec 28:2023.12.28.573261. doi:10.1101/2023.12.28.573261. View Source
